molecular formula C18H16ClN3O3S B2843073 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-99-2

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2843073
M. Wt: 389.85
InChI Key: QOKMOMZCUUHDCF-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” appears to be a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also has a chlorophenyl group, a methoxyphenyl group, and a propanamide group.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, it’s likely that the oxadiazole ring could be formed through a cyclization reaction, and the other groups could be added through various substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability. The chlorophenyl and methoxyphenyl groups could potentially participate in π-π stacking interactions, and the propanamide group could form hydrogen bonds.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the oxadiazole ring is generally quite stable and resistant to reactions. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, and the propanamide group could be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar propanamide group and the nonpolar chlorophenyl and methoxyphenyl groups would likely make the compound amphiphilic, meaning it has both polar and nonpolar regions.


Scientific Research Applications

Nematicidal Activity

Research has demonstrated that certain 1,2,4-oxadiazole derivatives, which share a core structural resemblance with N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, exhibit significant nematocidal activities. These compounds have shown promising results against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides. Their mode of action includes affecting nematode mobility and physiology, which underscores their applicability in addressing agricultural pests (Liu et al., 2022).

Lipoxygenase Inhibition

Derivatives of the mentioned compound have been explored for their inhibitory activity against lipoxygenase (LOX), an enzyme implicated in various inflammatory processes. The synthesis of these derivatives and their evaluation as LOX inhibitors highlight their potential therapeutic applications in treating inflammation-related conditions (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Antifungal Activities

A series of derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies reveal that certain compounds exhibit significant activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Kapadiya et al., 2020).

Anticancer Activity

Investigations into the anticancer properties of compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have shown that some derivatives possess potent activity against various cancer cell lines. These findings indicate the potential of these compounds in oncology, particularly in the design and development of new anticancer drugs (Tumosienė et al., 2020).

Alzheimer’s Disease Treatment

Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetylcholinesterase suggests their potential utility in treating this neurodegenerative disorder (Rehman et al., 2018).

Safety And Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also involve exploring its potential applications, such as in the development of new pharmaceuticals or materials.


properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-6-8-15(9-7-14)26-11-10-16(23)20-18-22-21-17(25-18)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKMOMZCUUHDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

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